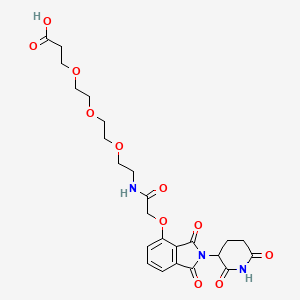

Thalidomide-O-acetamido-PEG3-C2-acid

描述

Evolution of Therapeutic Modalities: From Occupancy-Based Inhibition to Induced Proximity

Traditional pharmacology has largely relied on an occupancy-based model of drug action. In this model, small molecule drugs are designed to bind to the active sites of pathogenic proteins, such as enzymes or receptors, thereby inhibiting their function. cellgs.comacs.org The efficacy of these drugs depends on maintaining a high enough concentration to ensure continuous occupation of the target's active site. However, many proteins lack suitable binding sites, making them intractable targets for this conventional approach. cellgs.com

A paradigm shift has occurred with the advent of induced proximity -based modalities. nih.govnih.govresearchgate.net Instead of merely blocking a protein's function, these new agents act as bridges to bring two proteins together that would not normally interact. promegaconnections.comcellgs.com This strategy does not require binding to an active site and can modulate a protein's function in novel ways, most notably by inducing its degradation. acs.org This approach has significantly expanded the range of proteins that can be therapeutically targeted. nih.govresearchgate.net PROTACs are a prime example of this event-driven pharmacology, where a single molecule can catalytically trigger the degradation of multiple target proteins. acs.orgresearchgate.net

Principles of the Ubiquitin-Proteasome System in Cellular Proteostasis

The efficacy of many induced proximity drugs, including PROTACs, is dependent on co-opting the cell's natural protein disposal machinery, known as the Ubiquitin-Proteasome System (UPS) . bohrium.comnih.govresearchgate.net The UPS is a critical component of cellular proteostasis, the process of maintaining a healthy and functional protein landscape (proteome) by balancing protein synthesis, folding, and degradation. nih.govresearchgate.netnih.gov Disturbances in proteostasis can lead to the accumulation of misfolded or damaged proteins, a hallmark of numerous diseases. nih.govresearchgate.net

The UPS-mediated degradation process involves a highly regulated enzymatic cascade:

Ubiquitin Activation: A small, 76-amino acid protein called ubiquitin is activated in an ATP-dependent reaction by a ubiquitin-activating enzyme (E1). researchgate.netnih.govcellsignal.com

Ubiquitin Conjugation: The activated ubiquitin is then transferred to a ubiquitin-conjugating enzyme (E2). cellsignal.com

Ubiquitin Ligation: A ubiquitin ligase (E3) provides substrate specificity. It recognizes a specific target protein and facilitates the transfer of ubiquitin from the E2 enzyme to a lysine (B10760008) residue on the target. researchgate.netcellsignal.com

Polyubiquitination: This process is repeated to form a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for degradation. researchgate.net

Proteasomal Degradation: The polyubiquitinated protein is recognized and degraded by the 26S proteasome, a large protein complex that breaks the target down into small peptides, recycling the ubiquitin molecules. researchgate.netcellsignal.com

There are over 600 different E3 ligases in humans, each responsible for recognizing a specific set of substrate proteins, which provides a vast array of opportunities for targeted therapeutic intervention. nih.gov

Historical Context of Thalidomide (B1683933) Derivatives as Molecular Glues and Foundations for PROTAC Development

The story of thalidomide is one of the most infamous in pharmaceutical history. Introduced in 1957 as a sedative, it was later found to cause severe birth defects, leading to its withdrawal from the market. nih.govoup.comacs.org Decades later, thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide, were repurposed as effective treatments for multiple myeloma and other conditions. bohrium.compromegaconnections.comoup.com

The mystery of thalidomide's dual effects was solved in 2010 when it was discovered that its direct molecular target is Cereblon (CRBN) , a substrate receptor component of the CRL4CRBN E3 ubiquitin ligase complex. promegaconnections.comacs.orgnih.gov Thalidomide and its analogues act as molecular glues . promegaconnections.comcellgs.comoup.com They bind to CRBN and alter its surface, inducing the recruitment of "neosubstrate" proteins that the E3 ligase would not normally recognize. promegaconnections.com This binding leads to the ubiquitination and subsequent proteasomal degradation of these neosubstrates, explaining both the therapeutic and teratogenic effects of the drug. promegaconnections.comcellgs.com

This landmark discovery established CRBN as a versatile E3 ligase that could be hijacked for therapeutic purposes. It laid the direct foundation for the development of CRBN-based PROTACs, which tether a thalidomide-based CRBN-binding ligand to a ligand for a different protein of interest, thereby sentencing that specific protein for degradation. oup.comnih.gov

Overview of Thalidomide-O-acetamido-PEG3-C2-acid within the PROTAC Ligand-Linker Landscape

This compound is a specialized chemical building block designed for the synthesis of PROTACs. tenovapharma.com It is not a complete PROTAC itself, but rather an intermediate component that incorporates the E3 ligase-binding moiety and a flexible linker, which can then be readily conjugated to a warhead that targets a specific protein for degradation. tenovapharma.comtenovapharma.com

The structure of this molecule can be broken down into three key components:

The E3 Ligase Ligand: The core of the molecule is a derivative of thalidomide. This portion serves as the high-affinity ligand for the E3 ubiquitin ligase Cereblon (CRBN).

The Linker: The thalidomide derivative is connected to a linker chain. In this specific molecule, the linker consists of an acetamido group followed by a tri-ethylene glycol (PEG3) unit and a two-carbon (C2) chain. The linker is a critical element in PROTAC design, as its length and composition determine the spatial orientation of the E3 ligase and the target protein, which is crucial for efficient ubiquitination.

The Functional Group: The linker terminates in a carboxylic acid (-acid). This acid group serves as a reactive handle, allowing chemists to easily attach this entire ligand-linker construct to a separate molecule—the ligand for the protein of interest—via a stable chemical bond (e.g., an amide bond).

This compound is therefore a key piece in the modular construction of PROTACs, enabling researchers to systematically create and test new degraders against a wide variety of protein targets. tenovapharma.com

Data Tables

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Synonyms | Thalidomide-4'-O-acetamido-PEG3-C2-acid |

| Molecular Formula | C25H29N3O11 |

| Role | PROTAC Degrader Building Block |

| Components | E3 Ligase Ligand (Thalidomide-based) + Linker (acetamido-PEG3-C2) + Functional Group (Carboxylic Acid) |

| E3 Ligase Target | Cereblon (CRBN) |

Note: Data is compiled from publicly available chemical supplier information and databases for analogous compounds.

Table 2: Compound Names Mentioned in this Article

| Compound Name | Class / Role |

|---|---|

| Thalidomide | Molecular Glue Degrader; E3 Ligase Ligand |

| Lenalidomide | Molecular Glue Degrader (Thalidomide analogue) |

| Pomalidomide | Molecular Glue Degrader (Thalidomide analogue) |

| This compound | PROTAC Building Block |

属性

分子式 |

C24H29N3O11 |

|---|---|

分子量 |

535.5 g/mol |

IUPAC 名称 |

3-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C24H29N3O11/c28-18-5-4-16(22(32)26-18)27-23(33)15-2-1-3-17(21(15)24(27)34)38-14-19(29)25-7-9-36-11-13-37-12-10-35-8-6-20(30)31/h1-3,16H,4-14H2,(H,25,29)(H,30,31)(H,26,28,32) |

InChI 键 |

QPERWGJEVGYYBZ-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCC(=O)O |

产品来源 |

United States |

Structural Features and Design Rationale of Thalidomide O Acetamido Peg3 C2 Acid As a Protac Building Block

The Thalidomide (B1683933) Moiety: A Cereblon (CRBN) E3 Ubiquitin Ligase Ligand

The thalidomide component of this building block serves as the homing device for the Cereblon (CRBN) E3 ubiquitin ligase, one of the most widely recruited E3 ligases in PROTAC design. nih.gov Originally known for its tragic teratogenic effects, thalidomide and its derivatives (known as immunomodulatory drugs or IMiDs) have been repurposed, and their mechanism of action is now understood to involve the modulation of CRBN's substrate specificity. rsc.orgnih.gov

Molecular Recognition and Engagement of CRBN by Thalidomide Derivatives

Thalidomide and its analogs bind directly to CRBN, which acts as a substrate receptor within the larger Cullin-RING Ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govscispace.com This binding occurs within a specific pocket on CRBN, often referred to as the "tri-Trp pocket" due to the presence of three key tryptophan residues. researchgate.net The interaction between the glutarimide (B196013) ring of thalidomide and this pocket is crucial for binding. Structural studies have revealed that the (S)-enantiomer of thalidomide exhibits a significantly stronger binding affinity for CRBN compared to the (R)-enantiomer, by a factor of approximately 10-fold. researchgate.netnitech.ac.jp This stereospecific binding is a key determinant of its biological activity.

Once bound, the thalidomide moiety does not inhibit the E3 ligase; instead, it alters the surface of CRBN, creating a new interface that can recognize and bind proteins not normally targeted by CRL4^CRBN^. These newly recognized proteins are termed "neosubstrates." nih.govresearchgate.net This induced proximity leads to the ubiquitination of the neosubstrate, marking it for degradation by the proteasome. rsc.orgscispace.com

| Key Feature | Description |

| Binding Target | Cereblon (CRBN), a substrate receptor for the CRL4^CRBN^ E3 ubiquitin ligase complex. nih.govnih.gov |

| Binding Site | A hydrophobic "tri-Trp pocket" within the thalidomide-binding domain of CRBN. researchgate.net |

| Key Interactions | The glutarimide moiety of thalidomide is essential for binding. researchgate.net |

| Stereospecificity | The (S)-enantiomer binds with ~10-fold higher affinity than the (R)-enantiomer. nitech.ac.jp |

| Mechanism | Induces a conformational change in CRBN, creating a new binding surface for "neosubstrates". nih.govnih.gov |

Strategic Points of Diversification and Linker Attachment on the Thalidomide Scaffold

The rational design of PROTACs requires a linker to connect the E3 ligase ligand (thalidomide) to a ligand for the target protein. The point of attachment on the thalidomide scaffold is a critical design parameter that can significantly influence the stability of the resulting PROTAC and its ability to induce neosubstrate degradation. nih.gov

The most common point of diversification is the phthalimide (B116566) ring of the thalidomide molecule. frontiersin.orgresearchgate.net In Thalidomide-O-acetamido-PEG3-C2-acid, the linker is attached via an acetamido group, which is a common and effective strategy. Studies have shown that attaching linkers at various positions on the phthalimide ring can modulate the hydrolytic stability of the molecule and its capacity to degrade native CRBN neosubstrates like IKZF1. nih.gov For instance, attaching the linker at position 4 or 5 of the phthalimide ring can alter degradation capabilities. nih.gov The choice of attachment chemistry, such as using an aminoalkyl or an alkylether linkage, also impacts neosubstrate degradation, providing a way to fine-tune the PROTAC's activity profile. nih.gov

The Polyethylene (B3416737) Glycol (PEG) Linker: -PEG3-

Role of Polyether Chains in PROTAC Design: Flexibility and Hydrophilicity

PEG linkers, composed of repeating ethylene (B1197577) glycol units, impart two highly desirable properties to PROTAC molecules: hydrophilicity and flexibility. precisepeg.comresearchgate.net

Flexibility: The ether bonds in the PEG chain allow for significant rotational freedom. researchgate.net This flexibility enables the PROTAC molecule to adopt a wide range of conformations, which is crucial for allowing the two ends of the molecule—the thalidomide moiety and the target protein ligand—to simultaneously bind to their respective proteins (CRBN and the target) and form a stable and productive ternary complex. nih.gov

Influence of Linker Length on Ternary Complex Formation and Degradation Efficacy

The length of the linker is a paramount factor that dictates the success or failure of a PROTAC. arxiv.org It directly influences the ability to form a stable ternary complex, which is the prerequisite for target ubiquitination and degradation. nih.govresearchgate.net

Too Short: If the linker is too short, steric hindrance may prevent the E3 ligase and the target protein from binding to the PROTAC simultaneously. nih.gov

Too Long: Conversely, if the linker is too long, it may not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur efficiently. arxiv.org An excessively long linker can also lead to the formation of non-productive binary complexes (PROTAC-target or PROTAC-E3 ligase), which can cause a "hook effect," reducing degradation efficacy at high PROTAC concentrations. researchgate.netresearchgate.net

The PEG3 length in this building block represents a common starting point in PROTAC optimization, as it often provides a suitable distance for many target-E3 ligase pairs. However, the optimal linker length is highly dependent on the specific target protein and E3 ligase involved and often requires empirical testing of various linker lengths. arxiv.org

| Linker Length | Consequence for Ternary Complex | Impact on Degradation |

| Too Short | Steric clashes prevent simultaneous binding. | Inefficient or no degradation. nih.gov |

| Optimal | Stable and productive complex formation is facilitated. | Maximal degradation efficacy (Dmax). |

| Too Long | Ineffective proximity for ubiquitination; favors binary complexes. | Reduced efficacy; potential for "hook effect". researchgate.netarxiv.org |

The Acetamido and Carboxylic Acid Functional Groups: -O-acetamido- and -C2-acid

Chemical Reactivity of the Terminal Carboxylic Acid for Bioconjugation

The terminal carboxylic acid (-C2-acid) is the primary reactive site for conjugating the thalidomide-linker moiety to a ligand that binds to a protein of interest (POI). The most prevalent and robust method for this conjugation is the formation of a stable amide bond. scispace.com This reaction, however, requires the activation of the carboxylic acid to make it susceptible to nucleophilic attack by an amine group present on the POI ligand. nih.gov

Several standard coupling reagents are employed to facilitate this activation. A common strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS). This process converts the carboxylic acid into a more reactive NHS ester. The NHS ester is an excellent leaving group, allowing for an efficient reaction with a primary or secondary amine on the POI ligand to form the desired amide linkage. lumiprobe.com Other highly effective coupling reagents include phosphonium (B103445) salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and guanidinium (B1211019) salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). researchgate.net The selection of the appropriate coupling agent can be tailored to the specific substrates to maximize yield and minimize side reactions. chemrxiv.org

| Coupling Reagent Class | Example Reagent(s) | Mechanism of Action |

| Carbodiimides | EDC | Activates the carboxylic acid to form a reactive O-acylisourea intermediate, which can then react with an amine or be converted to a more stable active ester (e.g., NHS ester). |

| Additives | NHS, HOBt | Reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions and more stable than the O-acylisourea intermediate, facilitating efficient amide bond formation. |

| Guanidinium/Phosphonium Salts | HATU, PyBOP | Act as highly efficient coupling reagents that form active esters, promoting rapid and clean amide bond formation with minimal racemization. |

Impact of Amide Linkage on Linker Stability and Connectivity

Once formed, the amide bond provides a durable and stable connection between the linker and the POI ligand. scispace.com Amide bonds are known for their chemical stability and resistance to hydrolysis under physiological conditions, which is crucial for the PROTAC molecule to persist long enough in a cellular environment to induce protein degradation. precisepeg.com

Versatility of the Carboxylic Acid Moiety for Coupling with Diverse Target Protein Ligands

The terminal carboxylic acid of this compound offers significant modularity in PROTAC design. tenovapharma.com Its ability to reliably form amide bonds with amine-containing molecules means it can be conjugated to a vast and diverse array of ligands for various target proteins. researchgate.net This versatility allows researchers to use a single, pre-prepared E3 ligase-linker building block and couple it with numerous unique POI ligands to rapidly generate libraries of PROTAC candidates. nih.gov

This modular "plug-and-play" approach accelerates the discovery and optimization of potent and selective protein degraders. nih.gov Ligands for many classes of proteins, including kinases, epigenetic reader proteins (like bromodomains), and transcription factors, often possess or can be modified to possess a suitable amine handle for conjugation. chemrxiv.org The well-established and efficient nature of amide bond formation makes this carboxylic acid-terminated building block a cornerstone in the synthesis of PROTACs for a wide range of therapeutic targets. researchgate.net

Mechanistic Insights into Cereblon Mediated Protein Degradation Facilitated by Thalidomide O Acetamido Peg3 C2 Acid Conjugates

Formation of the Productive Ternary Complex: Target Protein–PROTAC–CRL4^CRBN E3 Ligase

The initiation of targeted protein degradation by a PROTAC containing the Thalidomide-O-acetamido-PEG3-C2-acid moiety is the formation of a ternary complex. This complex consists of the target protein, the PROTAC molecule, and the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4) with CRBN as its substrate receptor (CRL4^CRBN). mdpi.com The PROTAC acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity. arvinas.com

Molecular Proximity Induction and Stabilization of Protein-Protein Interactions

The primary function of the PROTAC is to induce proximity between the target protein and the E3 ligase, which would not naturally interact. The stability of this ternary complex is a critical determinant of the efficiency of subsequent protein degradation. A key concept in the stability of this complex is cooperativity (α). Positive cooperativity occurs when the binding of one protein to the PROTAC enhances the binding affinity of the other protein, leading to a more stable ternary complex than would be predicted from the individual binding affinities. biorxiv.org This enhanced stability is often driven by the formation of new protein-protein interactions at the interface between the target protein and the E3 ligase, which are induced by the presence of the PROTAC. nih.gov

Conversely, negative cooperativity, where the binding of the second protein is weakened, can lead to a less stable complex and potentially less efficient degradation. The length and composition of the linker, in this case, a PEG3-C2-acid linker, play a crucial role in allowing for an optimal orientation of the two proteins to maximize favorable interactions and achieve positive cooperativity. researchgate.net

| PROTAC System | Target Protein | E3 Ligase | Cooperativity (α) | Reference |

|---|---|---|---|---|

| MZ1 | BRD4 | VHL | 15 | nih.gov |

| AT1 | BRD4 | VHL | >1 | nih.gov |

| dBET1 | BRD4 | CRBN | Positive | nih.gov |

Structural Determinants of Ternary Complex Interface Formation

X-ray crystallography and computational modeling have provided significant insights into the structural basis of ternary complex formation involving CRBN. The thalidomide (B1683933) component of the PROTAC binds to a specific hydrophobic pocket within CRBN, often referred to as the "thalidomide-binding domain." This pocket is characterized by three key tryptophan residues. nih.gov The glutarimide (B196013) ring of the thalidomide moiety fits snugly into this pocket, while the phthalimide (B116566) ring remains more solvent-exposed. This binding event alters the surface of CRBN, creating a new interface for the recruitment of proteins that are not its natural substrates, so-called "neosubstrates." researchgate.net

The linker and the target-binding portion of the PROTAC extend from the solvent-exposed part of the thalidomide molecule. The flexibility and length of the PEG linker are critical for allowing the target protein to dock onto this newly formed surface on CRBN, facilitating the formation of a stable ternary complex. The specific interactions at this interface, which can include hydrogen bonds, van der Waals forces, and hydrophobic interactions, determine the stability and specificity of the complex. nih.gov

Ubiquitination Cascade and Proteasomal Targeting of Neo-Substrates

Once the productive ternary complex is formed, the cellular ubiquitination machinery is poised to act on the target protein. This process ultimately flags the target for destruction by the proteasome.

Role of the E3 Ligase in Substrate Ubiquitin Transfer

The CRL4^CRBN complex is a key component of the ubiquitin-proteasome system. The Cullin-4 (CUL4) protein acts as a scaffold, bringing together the substrate receptor (CRBN), a RING-box protein (RBX1), and an E2 ubiquitin-conjugating enzyme. researchgate.net The E2 enzyme is loaded with ubiquitin, a small regulatory protein. By bringing the target protein into close proximity to the E2-ubiquitin complex, the PROTAC facilitates the transfer of ubiquitin from the E2 enzyme to surface-accessible lysine (B10760008) residues on the target protein. nih.gov This process can be repeated, leading to the formation of a polyubiquitin (B1169507) chain on the target protein, which serves as a recognition signal for the 26S proteasome. harvard.edu

Catalytic Nature of PROTAC Function and Target Protein Turnover

A key feature of PROTACs is their catalytic mode of action. After the target protein is ubiquitinated, it is recognized and degraded by the proteasome. The PROTAC molecule is then released from the complex and can go on to bind to another target protein and E3 ligase, initiating another round of degradation. arvinas.com This catalytic nature means that a small number of PROTAC molecules can lead to the degradation of a large number of target protein molecules. This is a significant advantage over traditional inhibitors that require stoichiometric occupancy of the target protein's active site. The rate of target protein turnover is influenced by several factors, including the stability of the ternary complex, the efficiency of the ubiquitination reaction, and the rate of proteasomal degradation. acs.org

| Compound | Target Protein | Cell Line | DC50 (nM) | Reference |

|---|---|---|---|---|

| 11(ZB-S-29) | SHP2 | Various | 6.02 | nih.gov |

Ligand-Induced Neo-Substrate Recognition by CRBN

The ability of thalidomide and its derivatives to induce the degradation of specific proteins is a direct result of their ability to modulate the substrate specificity of CRBN. In its native state, CRBN has its own set of substrate proteins that it targets for degradation. However, when a molecule like thalidomide binds to CRBN, it creates a new molecular surface that can recognize and bind to proteins that are not normally substrates of CRBN. mdpi.com These newly recognized proteins are referred to as "neosubstrates." nih.gov

The PROTAC strategy leverages this phenomenon. The thalidomide portion of the PROTAC binds to CRBN and induces the formation of a binding site for the target protein, which is tethered to the other end of the PROTAC. This ligand-induced neo-substrate recognition is a powerful tool for targeted protein degradation, as it allows for the degradation of a wide range of proteins by hijacking a single E3 ligase. The specificity of which neosubstrates are recruited can be subtly altered by modifications to the thalidomide core, leading to the development of different CRBN-based PROTACs with distinct degradation profiles. researchgate.net

Discrimination and Specificity of CRBN for Drug-Bound Substrates

The foundation of the therapeutic action of thalidomide and its derivatives lies in their ability to modulate the substrate specificity of the CRBN E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govrsc.org In its native state, CRBN recruits specific proteins for ubiquitination and subsequent degradation by the proteasome. However, when a thalidomide-based ligand, such as the one in this compound, binds to a specific pocket in CRBN, it creates a new molecular surface. nih.gov This altered surface enables the recognition and binding of proteins that are not endogenous substrates of CRBN, termed "neo-substrates." nih.gov

The binding of the thalidomide moiety creates a molecular glue between CRBN and the neo-substrate. researchgate.net This interaction is highly specific; for instance, the immunomodulatory drugs (IMiDs) lenalidomide (B1683929) and pomalidomide, which are derivatives of thalidomide, induce the degradation of the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3), a mechanism central to their efficacy in treating multiple myeloma. nih.gov The specificity for these neo-substrates is determined by the precise molecular interactions at the newly formed interface, which often involves a critical glycine (B1666218) residue within a β-hairpin motif of the neo-substrate. acs.org

When this compound is incorporated into a PROTAC, the thalidomide part of the molecule anchors the entire complex to CRBN. This positions the target protein, bound by the other end of the PROTAC, in close proximity to the E3 ligase machinery, leading to its ubiquitination and degradation. The intrinsic neo-substrate profile of the thalidomide ligand itself can be retained, potentially leading to the simultaneous degradation of the intended target protein and canonical neo-substrates like IKZF1/3. nih.gov

Influence of Linker Chemistry on Neo-Substrate Spectrum and Selectivity

The linker component of a PROTAC, in this case, the O-acetamido-PEG3-C2-acid chain, is not merely a passive spacer but plays a crucial role in the efficacy and selectivity of the resulting degrader. The linker's length, composition, and attachment point to the CRBN ligand can significantly influence the formation and stability of the ternary complex (CRBN-PROTAC-Target Protein) and, consequently, the degradation profile. nih.govexplorationpub.com

The chemical nature of the linker affects the physicochemical properties of the PROTAC and its hydrolytic stability. researchgate.net For instance, studies have reported that thalidomide-based degraders with oxy-acetamide linkages can be susceptible to hydrolysis in cellular environments, which could impact the durability of the degradation effect. researchgate.net The stability of the linker is paramount for maintaining a sufficient concentration of the active PROTAC within the cell.

Furthermore, the linker composition dictates the relative orientation and distance between the CRBN E3 ligase and the target protein. This geometry is critical for efficient ubiquitin transfer. The flexibility of PEG linkers, such as the PEG3 unit in this compound, can be advantageous in allowing the ternary complex to adopt an optimal conformation for ubiquitination. However, linker composition can also influence the degradation of intrinsic CRBN neo-substrates. Research comparing different linker types has shown that the choice of linker can modulate the degradation of proteins like IKZF1. nih.gov For example, a comparative study of thalidomide conjugates with various linkers demonstrated that aminoalkyl or methylamino-acyl linkers led to pronounced IKZF1 degradation, whereas alkylether linkers resulted in minimal degradation. nih.gov

The data presented in the following tables are derived from studies on analogous thalidomide-linker conjugates and serve to illustrate the principles of how linker chemistry can affect stability and neo-substrate degradation. No direct experimental data for the standalone this compound compound is publicly available.

Table 1: Illustrative Hydrolytic Stability of Thalidomide-Linker Conjugates This table is based on data from analogous compounds to demonstrate the principle of linker influence on stability.

| Conjugate Type | Linker Junction Chemistry | Stability at pH 7.4 (24h, % remaining) |

| Analog A | Aminoalkyl | >95% |

| Analog B | Alkylether | >90% |

| Analog C | Oxy-acetamide | <60% (Susceptible to hydrolysis) |

| Analog D | Carboxamide | <5% (Highly unstable) |

Data is conceptual and derived from findings reported in literature for similar compound classes. nih.govresearchgate.net

Table 2: Illustrative Neo-Substrate Degradation Profile of Thalidomide-Linker Conjugates This table exemplifies how linker choice can modulate the degradation of a known CRBN neo-substrate, IKZF1, based on findings from related molecules.

| Conjugate Type | Linker Junction Chemistry | IKZF1 Degradation in MM.1S cells (at 1 µM) |

| Analog A | Aminoalkyl | +++ (Strong Degradation) |

| Analog B | Alkylether | + (Minimal Degradation) |

| Analog C | Methylamino-acyl | +++ (Strong Degradation) |

Data is conceptual and based on principles observed in comparative studies of thalidomide-based degraders. nih.gov

Preclinical Research Methodologies and Applications of Thalidomide O Acetamido Peg3 C2 Acid in Chemical Biology

Synthetic Strategies for Constructing Heterobifunctional PROTACs Utilizing Thalidomide-O-acetamido-PEG3-C2-acid

The construction of PROTACs is a complex synthetic challenge that requires modular and efficient chemical strategies. The empirical nature of PROTAC development, where the choice of ligands, linker type, length, and attachment points are all critical for activity, necessitates synthetic routes that allow for rapid diversification. portlandpress.comnih.gov Building blocks like this compound are integral to these strategies, providing a pre-functionalized E3 ligase ligand and linker module.

The modular design of PROTACs lends itself to convergent synthetic strategies where the three components (POI ligand, linker, and E3 ligase ligand) are prepared separately and then joined. nih.gov this compound represents a key module combining the E3 ligase ligand and the linker. The synthesis of a full PROTAC library can be streamlined using chemo-selective ligation reactions, which involve the formation of a covalent bond between two functional groups with high specificity and yield, even in the presence of other reactive groups.

One of the most prominent examples of such a reaction in PROTAC synthesis is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." medchemexpress.comacs.org In this approach, a POI ligand would be functionalized with an azide (B81097) group, while an E3 ligase-linker module would possess a terminal alkyne. The two components can then be joined efficiently. While this compound itself contains a carboxylic acid, click chemistry platforms highlight the modularity of PROTAC synthesis, where various functionalized linkers are used to create diverse libraries. acs.org Other late-stage functionalization techniques, such as ruthenium-catalyzed C-H amidation, are also being explored to install functional handles for linker attachment directly onto complex POI ligands, further enhancing the modularity of PROTAC synthesis. nih.govresearchgate.net

The most direct and widely used method to incorporate the this compound building block into a PROTAC is through the formation of an amide bond. This reaction is particularly suitable when the target protein ligand contains a primary or secondary amine, which is a common functional group in drug molecules. The carboxylic acid of this compound is activated and then reacted with the amine on the POI ligand to form a stable amide linkage. researchgate.net

This coupling is typically facilitated by a range of peptide coupling reagents that activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is crucial to ensure high yield and purity while avoiding side reactions on other functional groups present in the complex molecules.

| Coupling Reagent | Description |

| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with Hydroxybenzotriazole (HOBt) is a classic and widely used system for activating carboxyl groups to form an active ester, which then reacts with the amine. |

| HATU | (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient, modern coupling reagent that often provides faster reactions and higher yields with reduced side reactions compared to older reagents. |

| DCC/DMAP | N,N'-Dicyclohexylcarbodiimide (DCC) with 4-Dimethylaminopyridine (DMAP) as a catalyst is another effective method, although the dicyclohexylurea byproduct can sometimes complicate purification. |

This amide bond formation represents a robust and reliable method for the final step in PROTAC synthesis, covalently linking the E3 ligase-recruiting component to the target-binding component. youtube.com

In Vitro Biochemical Characterization of this compound Derived PROTACs

Once a PROTAC is synthesized using this compound, a series of in vitro biochemical and biophysical assays are essential to characterize its mechanism of action. These assays confirm that the PROTAC can successfully bring the target protein and the E3 ligase together, induce ubiquitination, and lead to protein degradation. nih.gov

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical prerequisite for efficient protein degradation. nih.govdigitellinc.com Several biophysical techniques are employed to measure the affinity and kinetics of this complex.

Isothermal Titration Calorimetry (ITC): ITC is considered a gold standard for measuring binding interactions in solution. nih.gov It directly measures the heat released or absorbed during a binding event. domainex.co.ukspringernature.com By titrating one component (e.g., the PROTAC) into a solution containing another (e.g., the POI or E3 ligase), ITC can determine the binding affinity (dissociation constant, Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS). springernature.comyoutube.com ITC can be used to measure the binary affinities of the PROTAC for both the POI and the CRBN E3 ligase, as well as the thermodynamics of the ternary complex formation. nih.govpubcompare.ai

Surface Plasmon Resonance (SPR): SPR is a label-free, real-time optical technique for monitoring molecular interactions. charnwooddiscovery.comtechnologynetworks.com In a typical PROTAC experiment, one protein (e.g., the POI) is immobilized on a sensor chip, and the binding of the PROTAC and the E3 ligase is measured by flowing them over the surface. nih.gov SPR provides detailed kinetic information, including the association rate (kon) and dissociation rate (koff) of the binding events. acs.org This allows for the calculation of the Kd and provides insights into the stability and lifetime of the ternary complex. nih.govijpsjournal.com An important parameter often calculated from these studies is cooperativity (alpha), which indicates whether the binding of the first protein enhances (positive cooperativity) or hinders (negative cooperativity) the binding of the second protein. acs.orgdiva-portal.org

| Technique | Principle | Key Outputs | Advantages |

| Isothermal Titration Calorimetry (ITC) | Measures heat change upon binding. springernature.com | Kd, Stoichiometry (n), ΔH, ΔS. domainex.co.uk | Gold standard for thermodynamics; solution-based. nih.gov |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. nih.gov | Kd, kon, koff, Cooperativity (α). acs.org | Real-time kinetic data; high throughput. nih.govacs.org |

Following the formation of the ternary complex, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, tagging it for degradation. nih.gov Verifying this crucial step is accomplished through in vitro ubiquitination assays.

A common method is a reconstituted enzymatic assay where purified components—the target protein, the CRBN E3 ligase complex, E1 activating enzyme, an E2 conjugating enzyme (like UbcH5b), ubiquitin, and ATP—are combined in the presence and absence of the PROTAC. bpsbioscience.com The extent of target protein ubiquitination can then be quantified using several methods:

Immunoblotting (Western Blot): This is a direct method where the reaction mixture is run on a gel, and antibodies specific for ubiquitin or the target protein are used to visualize the appearance of higher molecular weight bands corresponding to the poly-ubiquitinated POI. profacgen.com

ELISA-based Assays: Techniques like the Dissociation-Enhanced Lanthanide Fluoroimmunoassay (DELFIA) offer a more quantitative and higher-throughput alternative to Western blotting for detecting protein ubiquitination in cell lysates. profacgen.com

AlphaLISA®: This bead-based proximity assay is highly sensitive and suitable for high-throughput screening. For example, a GST-tagged target protein can be captured by GSH-acceptor beads, while biotinylated-ubiquitin that has been attached to the target is detected by streptavidin-donor beads. When in close proximity, a light signal is generated that is proportional to the level of ubiquitination. bpsbioscience.com

While in vitro assays confirm the mechanism of action, it is crucial to assess the PROTAC's effect within a complex biological system. Mass spectrometry-based proteomics is a powerful tool for globally profiling protein abundance changes in cells treated with a PROTAC. sapient.bioproteomics.com This approach allows for the confirmation of on-target degradation and the simultaneous identification of any unintended, or "off-target," protein degradation. sapient.bio

In these experiments, cells are treated with the PROTAC, and the total proteome is extracted, digested into peptides, and analyzed by liquid chromatography-mass spectrometry (LC-MS). Quantitative proteomics techniques, such as Tandem Mass Tagging (TMT) or Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are used to accurately compare protein levels between PROTAC-treated and control cells. nih.gov

This analysis provides critical information:

On-Target Validation: A significant decrease in the abundance of the intended target protein validates the PROTAC's primary activity. researchgate.net

Selectivity Profiling: The data reveals if other proteins are degraded, which is essential for assessing the selectivity of the PROTAC. sapient.bio

IMiD-Related Off-Targets: Because the PROTAC is derived from thalidomide (B1683933), it is important to assess the degradation of known "neosubstrates" of the CRBN-thalidomide complex, such as the zinc finger transcription factors IKZF1 and IKZF3. researchgate.netnih.govresearchgate.net Proteomics can quantify the degradation of these and other potential off-targets, providing a comprehensive safety and selectivity profile. biorxiv.org

Cellular Assays for Investigating Degradation Efficacy and Selectivity

Once a PROTAC is synthesized by conjugating a target-specific ligand to this compound, a series of cellular assays are crucial to determine its biological activity. These assays are designed to confirm that the PROTAC can enter cells, engage its intended target protein and the CRBN E3 ligase, and induce the selective degradation of the target protein.

A primary method to assess the efficacy of a PROTAC is to measure the reduction in the levels of the target protein within cells. Western blotting is a widely used quantitative technique for this purpose. In a typical experiment, a cell line expressing the target protein is treated with varying concentrations of the PROTAC for a defined period. Subsequently, the cells are lysed, and the total protein content is separated by gel electrophoresis and transferred to a membrane. The membrane is then probed with an antibody specific to the target protein. The intensity of the resulting band, which corresponds to the amount of target protein, is quantified and normalized to a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading across samples. A successful PROTAC will show a dose-dependent decrease in the target protein band intensity.

Immunofluorescence offers a more qualitative and visually informative assessment of target protein degradation. Cells are grown on coverslips, treated with the PROTAC, and then fixed and permeabilized. A primary antibody specific to the target protein is introduced, followed by a secondary antibody conjugated to a fluorescent dye. Microscopic imaging of the cells reveals the localization and abundance of the target protein. A significant reduction in fluorescence intensity in PROTAC-treated cells compared to control cells indicates successful degradation. This method can also provide insights into the subcellular localization of the degradation process.

Table 1: Hypothetical Western Blot Densitometry Data for a PROTAC Utilizing this compound

| PROTAC Concentration (nM) | Target Protein Level (% of Control) |

|---|---|

| 0 (Vehicle) | 100 |

| 1 | 85 |

| 10 | 52 |

| 100 | 15 |

This table represents illustrative data demonstrating a dose-dependent reduction in the target protein as would be measured by Western blot analysis.

For a PROTAC to be effective, it must be able to cross the cell membrane and reach its intracellular target. The permeability of a PROTAC synthesized with this compound can be assessed using various in vitro models. One common method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which measures the ability of a compound to diffuse from a donor compartment, through an artificial lipid membrane, to an acceptor compartment. This assay provides a high-throughput initial screen of passive membrane permeability.

To investigate intracellular distribution, techniques such as high-content imaging with a fluorescently labeled version of the PROTAC can be employed. Alternatively, cellular fractionation can be performed after treatment with the unlabeled PROTAC. This involves separating the cell into its major organelles (e.g., nucleus, cytoplasm, mitochondria), followed by extraction and quantification of the PROTAC in each fraction using liquid chromatography-mass spectrometry (LC-MS). This provides valuable information on whether the PROTAC co-localizes with its target protein and the E3 ligase.

Table 2: Illustrative Cellular Permeability and Distribution Data for a PROTAC

| Assay | Parameter | Result |

|---|---|---|

| PAMPA | Permeability (10⁻⁶ cm/s) | 5.2 |

| Cellular Fractionation | Cytoplasmic Concentration (µM) | 2.1 |

This table provides hypothetical data on the permeability and subcellular distribution of a PROTAC, which are critical for its biological function.

A critical aspect of characterizing a novel PROTAC is to determine its selectivity. While Western blotting confirms the degradation of the intended target, it does not provide a global view of the PROTAC's effects on the entire proteome. Quantitative proteomic techniques, such as Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling followed by mass spectrometry, are powerful tools for this purpose.

In a typical proteomics experiment, cells are treated with the PROTAC or a vehicle control. The entire protein content of the cells is then extracted, digested into peptides, and analyzed by mass spectrometry. This allows for the identification and quantification of thousands of proteins simultaneously. By comparing the proteomes of treated and untreated cells, researchers can identify proteins that are significantly downregulated. An ideal PROTAC will show a profound and selective decrease in the abundance of the target protein with minimal changes to the levels of other proteins. This analysis is crucial for identifying potential off-target effects, where the PROTAC may induce the degradation of proteins other than the intended target, which could lead to unforeseen biological consequences.

Table 3: Representative Quantitative Proteomic Data for a PROTAC

| Protein | Fold Change (PROTAC vs. Vehicle) | p-value |

|---|---|---|

| Target Protein | -8.2 | <0.001 |

| Off-Target Protein A | -1.2 | >0.05 |

| Off-Target Protein B | +1.1 | >0.05 |

This table illustrates hypothetical data from a quantitative proteomics experiment, highlighting the selective and significant degradation of the intended target protein with minimal impact on other proteins.

Advanced Considerations in Linker Chemistry and Future Directions for Thalidomide O Acetamido Peg3 C2 Acid Analogues

Impact of Linker Modifications on PROTAC Physicochemical and Biological Properties

Systematic Variation of PEG Length and Composition Beyond PEG3

Polyethylene (B3416737) glycol (PEG) linkers are widely employed in PROTAC design due to their hydrophilicity, which can enhance the solubility of the often large and lipophilic PROTAC molecules. precisepeg.com The systematic variation of PEG chain length is a common strategy to optimize PROTAC activity.

The length of the linker is a critical parameter that dictates the distance and orientation between the target protein and the E3 ligase within the ternary complex. nih.gov A linker that is too short may lead to steric clashes, preventing simultaneous binding of the PROTAC to both proteins. nih.gov Conversely, an excessively long linker might not effectively bring the two proteins into close enough proximity for efficient ubiquitination. researchgate.net Research has shown that even single ethylene (B1197577) glycol unit modifications can drastically alter degradation efficiency. For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom chain length was optimal for efficacy. nih.govrsc.org

Beyond simple length adjustments, the composition of the PEG linker can be modified to fine-tune a PROTAC's properties. Incorporating additional methylene (B1212753) groups within the PEG chain can modulate the linker's flexibility and lipophilicity. arxiv.org Furthermore, the substitution of oxygen atoms in the PEG backbone with other heteroatoms or functional groups can impact the PROTAC's metabolic stability and interaction with the cellular environment. nih.gov

| Linker Modification | Potential Impact on PROTAC Properties | Example Research Finding |

|---|---|---|

| Increase in PEG units | Increased hydrophilicity and solubility; potential for improved ternary complex formation up to an optimal length. | Longer PEG linkers (≥ 4 units) in BTK degraders showed consistent binding affinity, whereas shorter linkers impaired it. nih.gov |

| Decrease in PEG units | Decreased hydrophilicity; may be necessary to achieve optimal proximity between target and E3 ligase. | PROTACs with shorter linkers can exhibit enhanced selectivity for the target protein. explorationpub.com |

| Incorporation of alkyl chains | Increased lipophilicity, which can improve cell permeability but may decrease solubility. semanticscholar.org | Alkyl linkers are a common motif, found in approximately 30% of PROTACs in one database. nih.gov |

Exploration of Alternative Linker Scaffolds: Rigid, Branched, and Constrained Linkers

While flexible linkers like PEG chains are prevalent, there is a growing interest in exploring alternative linker scaffolds to impart specific conformational properties to PROTACs.

Rigid Linkers: Incorporating rigid moieties, such as piperazine, piperidine, or triazole rings, into the linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation. precisepeg.comnih.gov This can lead to improved potency and selectivity. For example, the replacement of a flexible PEG linker with a piperazine-containing linker has been shown to reduce lipophilicity and metabolic clearance in certain PROTACs. researchgate.net However, increased rigidity can also be detrimental, as demonstrated in a study where the introduction of phenyl rings into a linker abolished the degradation of the androgen receptor. nih.gov

Branched Linkers: Novel, branched linker architectures are being investigated to create trivalent PROTACs. These molecules can simultaneously engage the target protein and E3 ligase while also incorporating a third functional group, such as a solubilizing moiety or a fluorescent probe.

Constrained Linkers: Macrocyclic linkers represent a more recent innovation, imposing significant conformational constraints on the PROTAC molecule. precisepeg.com This high degree of pre-organization can enhance selectivity and reduce the entropic penalty associated with binding, potentially leading to highly potent degraders. precisepeg.com

| Linker Scaffold Type | Key Characteristics | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Flexible (e.g., PEG, alkyl) | High conformational freedom. | Synthetically accessible; allows for exploration of optimal distance. | May have higher entropic penalty for binding; can be more susceptible to metabolism. |

| Rigid (e.g., piperazine, triazole) | Limited conformational freedom. | Can pre-organize for optimal binding; may improve metabolic stability. precisepeg.com | Can restrict necessary conformational adjustments for ternary complex formation. nih.gov |

| Branched | Allows for trivalent PROTACs. | Can incorporate additional functionalities. | Increased synthetic complexity. |

| Constrained (e.g., macrocyclic) | Highly restricted conformation. | Can significantly enhance selectivity and potency. precisepeg.com | Design can be challenging; synthetic accessibility may be limited. |

Computational Approaches in Rational PROTAC and Linker Design

The empirical, trial-and-error approach to linker design, which often involves the synthesis of large compound libraries, is time-consuming and resource-intensive. nih.gov Consequently, computational methods are becoming increasingly vital for the rational design of PROTACs and their linkers.

Molecular Dynamics Simulations and Docking for Ternary Complex Prediction

Predicting the three-dimensional structure of the PROTAC-mediated ternary complex is crucial for understanding the interactions that drive protein degradation. Molecular dynamics (MD) simulations and protein-protein docking are powerful computational tools for this purpose. acs.orgchemrxiv.org

MD simulations can provide insights into the dynamic nature of the ternary complex, revealing the preferred conformations of the linker and the key protein-protein interactions. nih.govacs.org This information can guide the design of linkers that stabilize the productive ternary complex. Several computational tools, such as PRosettaC, have been developed specifically for predicting the structure of PROTAC ternary complexes. nih.govfigshare.com

Machine Learning Algorithms for De Novo Linker Generation and Optimization

Machine learning (ML) is emerging as a transformative technology in drug discovery, and its application to PROTAC design is a rapidly growing area of research. rsc.org ML models can be trained on existing PROTAC data to learn the relationships between linker structures and degradation activity. cbirt.net

Generative ML models can be used for the de novo design of novel linkers with desired properties, such as optimal length, flexibility, and physicochemical characteristics. cbirt.net Reinforcement learning approaches are also being explored, where an algorithm learns to design effective linkers by being rewarded for generating molecules that lead to successful target degradation in simulations. cbirt.netarxiv.org These computational approaches have the potential to significantly accelerate the discovery and optimization of new PROTACs. digitellinc.com

Expanding the Scope of Thalidomide-Based Degrader Research Through Novel Linker Architectures

The thalidomide (B1683933) scaffold, as present in Thalidomide-O-acetamido-PEG3-C2-acid, is a cornerstone of PROTAC technology for recruiting the CRBN E3 ligase. oup.com The development of novel linker architectures is poised to further expand the utility of thalidomide-based degraders.

Innovative linker strategies, such as those incorporating photoswitchable elements, allow for spatiotemporal control over protein degradation. For example, linkers containing an azobenzene (B91143) moiety can be designed to be active only upon irradiation with a specific wavelength of light. Another exciting development is the creation of degrader-antibody conjugates, where novel linker chemistries are used to attach a thalidomide-based degrader to an antibody for targeted delivery to specific cell types. digitellinc.com

Furthermore, the choice of linker attachment point on the thalidomide core can significantly impact the stability and neosubstrate degradation profile of the resulting PROTAC. nih.gov Careful consideration and design of the linker and its connection to the E3 ligase ligand can lead to the development of more stable and selective degraders.

Development of Next-Generation CRBN Ligands with Tailored Linker Attachment Points

The landscape of targeted protein degradation is continuously evolving, with significant research focused on optimizing the constituent parts of proteolysis-targeting chimeras (PROTACs). A key area of this development is the design of novel ligands for the E3 ubiquitin ligase Cereblon (CRBN), moving beyond the traditional thalidomide, pomalidomide, and lenalidomide (B1683929) scaffolds. These next-generation ligands aim to enhance binding affinity, improve stability, and offer more versatile attachment points for linkers, such as the polyethylene glycol (PEG) chain found in this compound, thereby refining the efficacy and specificity of the resulting degraders.

Structural modeling has been instrumental in understanding the molecular interactions between these new ligands and CRBN, guiding the rational design of further improved binders. acs.org Beyond overcoming racemization, these novel ligands also exhibit greater chemical stability compared to their glutarimide (B196013) predecessors. nih.govacs.org

The point of attachment for the linker to the CRBN ligand is another critical consideration in the design of effective PROTACs. The linker's exit vector from the ligand can significantly influence the stability of the entire PROTAC molecule and its ability to degrade neosubstrates—proteins that are not the intended target but are degraded due to the PROTAC's mechanism of action. acs.orgnih.gov Studies have shown that the linker attachment point on CRBN ligands can profoundly affect their aqueous stability and their propensity for off-target effects. acs.orgnih.gov For instance, research has suggested that introducing a linker at the C-4 position of the phthalimide (B116566) moiety of traditional CRBN ligands can lead to improved stability. researchgate.net This knowledge provides a blueprint for designing future CRBN-based degraders with tailored properties, allowing for the creation of more stable and selective PROTACs. acs.orgnih.gov The development of these next-generation ligands and a deeper understanding of linker attachment strategies are paving the way for more potent and specific protein degraders.

Table 1: Comparison of CRBN Ligand Properties

| Ligand Class | Chirality | Key Advantages | Representative Scaffolds |

| Glutarimides | Chiral | Well-established; potent CRBN binding. | Thalidomide, Pomalidomide, Lenalidomide |

| Phenyl Dihydrouracils (PDHUs) | Achiral | Overcomes racemization; improved stability. | Substituted Phenyl Dihydrouracil |

| Cyclimids | Chiral | Inspired by natural degrons; potential for high selectivity. | C-terminal cyclic imide dipeptides |

Integration of this compound Analogues into Multi-Targeted Degraders and Advanced Degradation Modalities

The versatility of the thalidomide-based CRBN ligand, coupled with the flexible and soluble nature of the PEG linker, as seen in this compound, has prompted its exploration in more complex and advanced degradation platforms beyond traditional single-target PROTACs. These include multi-targeted degraders and novel modalities that leverage different cellular degradation pathways.

Multi-Targeted Degraders:

A burgeoning area of research is the development of multi-targeted PROTACs, designed to degrade more than one protein of interest simultaneously. This can be particularly advantageous in complex diseases like cancer, where multiple pathways may contribute to pathology. Trivalent PROTACs represent a significant step in this direction. These molecules are engineered with a single E3 ligase ligand and two distinct "warheads," each targeting a different protein. researchgate.netnih.gov For example, based on the structure of the well-characterized BRD4 degrader MZ1, researchers have designed trivalent PROTACs with a functionalization site that allows for the attachment of a second warhead, enabling the simultaneous degradation of two different proteins. researchgate.netnih.gov

Another approach to multi-targeting is exemplified by molecules like NX-2127. This CRBN-based PROTAC was designed to degrade Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. However, due to the inherent properties of its CRBN ligand, it also effectively degrades the neosubstrate proteins IKZF1 and IKZF3. jci.org This dual action of degrading both the primary target and immunomodulatory proteins can lead to a synergistic anti-cancer effect. jci.org These examples highlight the potential of using thalidomide-based linkers in creating dual-action therapeutics.

Advanced Degradation Modalities:

Beyond the proteasome, researchers are exploring ways to hijack other cellular degradation machinery. Autophagy, a process where cells degrade and recycle their own components, is a particularly attractive alternative. Advanced modalities such as Autophagy-Targeting Chimeras (AUTACs) and AuTophagosome TEthering Compounds (ATTECs) are being developed to harness this pathway. researchgate.net

AUTACs are bifunctional molecules that, instead of recruiting an E3 ligase, tag a protein of interest for degradation via the selective autophagy pathway. researchgate.net This is particularly useful for degrading protein aggregates or even entire damaged organelles, which are often too large for the proteasome to handle. ATTECs function by tethering the target to autophagosome proteins, thereby initiating their engulfment and subsequent degradation by lysosomes. researchgate.netnih.gov While the direct integration of this compound analogues into these specific autophagy-based degraders is an area of ongoing research, the principles of bifunctional design are directly applicable. A warhead targeting a protein of interest could be linked, via a PEG linker, to a molecule that engages the autophagy machinery. The PEG linker's properties, such as its length and solubility, would be crucial for optimizing the efficiency of these novel degraders. biochempeg.com

Table 2: Overview of Advanced Degrader Modalities

| Modality | Mechanism of Action | Potential Advantages |

| Trivalent PROTACs | Recruits an E3 ligase to simultaneously ubiquitinate and degrade two distinct target proteins. | Potential for synergistic therapeutic effects; can address multiple disease pathways. |

| Autophagy-Targeting Chimeras (AUTACs) | Tags a target protein for degradation via the selective autophagy pathway. | Can degrade protein aggregates and damaged organelles; less reliance on the proteasome. |

| AuTophagosome TEthering Compounds (ATTECs) | Tethers a target to autophagosome proteins to initiate autophagic degradation. | Can degrade a wide range of intracellular targets, including non-protein components. |

常见问题

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and purifying Thalidomide-O-acetamido-PEG3-C2-acid?

- Methodological Answer : Optimize synthesis via stepwise conjugation of thalidomide, acetamido-PEG3 linker, and carboxylic acid groups. Use orthogonal purification techniques (e.g., reverse-phase HPLC, size-exclusion chromatography) to isolate the final product. Monitor reaction intermediates with LC-MS to confirm molecular weight and purity. Challenges include PEG linker hydrophilicity interfering with solubility during coupling steps; adjust solvent systems (e.g., DMF/DCM mixtures) to mitigate this .

Q. How can researchers validate the structural integrity of this compound?

- Methodological Answer : Employ a combination of:

- NMR spectroscopy (¹H, ¹³C, and DEPT-135) to confirm bond formation between thalidomide, PEG linker, and acid.

- High-resolution mass spectrometry (HRMS) for exact mass verification.

- FT-IR to track functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹).

Discrepancies in spectral data may indicate incomplete conjugation or side reactions; repeat synthesis with stricter stoichiometric control .

Q. What stability considerations are critical for handling this compound in vitro?

- Methodological Answer : Store the compound at –20°C in anhydrous DMSO to prevent hydrolysis of the ester/amide bonds. Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with periodic HPLC analysis to detect degradation products. PEG-containing compounds are hygroscopic; use desiccants during storage .

Q. How should researchers design assays to evaluate the compound’s protein degradation efficiency?

- Methodological Answer : Use cell-based assays (e.g., HEK293 or cancer cell lines) with:

- Western blotting to quantify target protein levels post-treatment.

- Negative controls : (a) Thalidomide alone, (b) PEG3-C2-acid without thalidomide.

- Positive controls : Established PROTACs (e.g., dBET1).

Normalize data to housekeeping proteins and account for batch-to-batch variability in compound purity by pre-testing each batch via LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in degradation efficiency data across different cell lines?

- Methodological Answer :

- Systematic bias assessment : Check for differences in cell permeability (use LC-MS to quantify intracellular compound levels).

- Proteasome activity assays : Confirm consistent proteasomal function across cell lines.

- GRADE framework : Rate evidence quality by evaluating risk of bias, inconsistency, and imprecision in experimental replicates .

Example: If degradation is inefficient in one line, test cereblon (CRBN) knockout cells to confirm target engagement specificity .

Q. How can researchers optimize the PEG3 linker length for improved pharmacokinetics without compromising degradation activity?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Synthesize analogs with PEG1, PEG2, and PEG4 linkers.

- In vitro assays : Compare solubility (via nephelometry), cell permeability (Caco-2 monolayer), and degradation efficiency (IC₅₀ values).

- Molecular dynamics simulations : Model linker flexibility and interactions with CRBN-E3 ligase complex.

Prioritize analogs with balanced hydrophilicity/hydrophobicity (logP ~1.5–2.5) for optimal tissue penetration .

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

- Methodological Answer :

- Non-linear regression : Fit data to a four-parameter logistic curve (e.g., Hill equation) to estimate EC₅₀ and Hill slope.

- Outlier detection : Apply Grubbs’ test or ROUT method (Q=1%).

- Meta-analysis : Pool data from multiple experiments using random-effects models to account for heterogeneity. Report 95% confidence intervals for EC₅₀ values .

Q. How can researchers address discrepancies between in vitro and in vivo degradation efficacy?

- Methodological Answer :

- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS/MS to confirm bioavailability.

- Metabolite screening : Identify in vivo degradation products (e.g., esterase-mediated cleavage).

- Tissue-specific CRBN expression analysis : Use qPCR or immunohistochemistry to correlate target protein levels with efficacy.

Example: Poor in vivo activity may stem from rapid renal clearance of PEGylated compounds; consider PEGylation alternatives (e.g., albumin-binding motifs) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。